molecular formula C30H49Br2N3 B7765242 N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide

Cat. No.: B7765242
M. Wt: 611.5 g/mol
InChI Key: VZUVCAGXYLMFEC-UHFFFAOYSA-L
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Description

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridinium core with styryl and dibutylamino substituents, making it an interesting subject for research in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyridinium Core: Starting with a pyridine derivative, the core structure is formed through alkylation or other substitution reactions.

    Introduction of Styryl Group: The styryl group can be introduced via a Wittig reaction or a Heck coupling reaction.

    Attachment of Dibutylamino Group: This step might involve nucleophilic substitution or other suitable reactions to attach the dibutylamino group.

    Quaternization: The final step involves quaternization of the pyridinium nitrogen with a suitable alkylating agent, followed by the addition of dibromide to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, potentially altering its electronic properties.

    Reduction: Reduction reactions could modify the styryl or pyridinium components.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups or altered electronic properties.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties or as a diagnostic tool.

    Industry: Possible use in materials science or as a component in specialized industrial processes.

Mechanism of Action

The mechanism by which N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-triethylammoniopropyl)-4-(p-dimethylamino-styryl) pyridinium dibromide
  • N-(3-triethylammoniopropyl)-4-(p-diethylamino-styryl) pyridinium dibromide

Uniqueness

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide is unique due to its specific substituents, which may confer distinct electronic, steric, and chemical properties compared to similar compounds

Properties

IUPAC Name

3-[4-[2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N3.2BrH/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5;;/h14-21,25-26H,6-13,22-24,27H2,1-5H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUVCAGXYLMFEC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide
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